molecular formula C21H22N4O2S B2971695 1-ethyl-6-[(furan-2-yl)methyl]-3-methyl-5-{[(3-methylphenyl)methyl]sulfanyl}-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-7-one CAS No. 1359311-95-7

1-ethyl-6-[(furan-2-yl)methyl]-3-methyl-5-{[(3-methylphenyl)methyl]sulfanyl}-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-7-one

Cat. No.: B2971695
CAS No.: 1359311-95-7
M. Wt: 394.49
InChI Key: ZDIGVVUVPNMOLX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-ethyl-6-[(furan-2-yl)methyl]-3-methyl-5-{[(3-methylphenyl)methyl]sulfanyl}-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-7-one is a useful research compound. Its molecular formula is C21H22N4O2S and its molecular weight is 394.49. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activity

The chemical compound has a structural framework that allows for its involvement in the synthesis and biological evaluation of novel heterocyclic compounds. For instance, derivatives of pyrazolo[3,4-d]pyrimidine have been synthesized and tested for various biological activities. Such activities include antimicrobial effects, with some compounds showing high activities against specific bacterial strains. The synthesis involves reactions with different active methylene compounds producing derivatives that could be potential antibacterial agents (Azab, Youssef, & El-Bordany, 2013).

Anticancer and Anti-Inflammatory Properties

Additionally, derivatives of this chemical framework have been explored for their potential anticancer and anti-inflammatory properties. Novel pyrazolopyrimidines derivatives have been synthesized and evaluated for their activity as anticancer and anti-5-lipoxygenase agents, indicating the diverse therapeutic potential of compounds within this structural class. Such studies highlight the possibility of developing new therapeutic agents based on the pyrazolo[3,4-d]pyrimidin-7-one structure for treating various diseases, including cancer and inflammation-related conditions (Rahmouni et al., 2016).

Antibacterial and Antimicrobial Activity

Further research into compounds based on the pyrazolo[3,4-d]pyrimidin-7-one scaffold has shown promising antibacterial and antimicrobial activities. Studies have reported the synthesis of novel derivatives that were tested for their antibacterial activity, with several compounds found to exhibit significant activities against both gram-positive and gram-negative bacteria. This suggests the potential use of these derivatives in developing new antibacterial agents to combat resistant bacterial strains (El-Gaby, Atalla, Gaber, & AL-WAHAB, 2000).

Chemical Structure and Reactivity

The detailed chemical structure and reactivity of compounds related to 1-ethyl-6-(2-furylmethyl)-3-methyl-5-[(3-methylbenzyl)sulfanyl]-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one provide a basis for further studies in medicinal chemistry. Understanding the molecular structure, as well as the intermolecular interactions and hydrogen bonding patterns, can inform the design and synthesis of new compounds with enhanced biological activities. Research into the crystal structure of related compounds has revealed insights into their molecular packing and potential for interaction with biological targets (Avasthi et al., 2002).

Properties

IUPAC Name

1-ethyl-6-(furan-2-ylmethyl)-3-methyl-5-[(3-methylphenyl)methylsulfanyl]pyrazolo[4,3-d]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O2S/c1-4-25-19-18(15(3)23-25)22-21(28-13-16-8-5-7-14(2)11-16)24(20(19)26)12-17-9-6-10-27-17/h5-11H,4,12-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDIGVVUVPNMOLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C(=N1)C)N=C(N(C2=O)CC3=CC=CO3)SCC4=CC=CC(=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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